This compound is referenced under the Chemical Abstracts Service number 1152134-45-6. It belongs to the category of organic compounds known as amino acids and derivatives, which are essential in biochemical processes and synthetic applications. The presence of fluorine atoms in its structure enhances its biological activity and stability, making it a valuable candidate in drug development.
The synthesis of 5-(tert-Butoxycarbonylamino)-4,4-difluoro-2-methylpentanoic acid can be achieved through several methods, typically involving the use of tert-butoxycarbonylation techniques to protect the amino group.
The molecular structure of 5-(tert-Butoxycarbonylamino)-4,4-difluoro-2-methylpentanoic acid can be described as follows:
The compound's three-dimensional conformation can be analyzed using computational chemistry methods or crystallography if available. This analysis helps in understanding its interactions with enzymes or receptors.
5-(tert-Butoxycarbonylamino)-4,4-difluoro-2-methylpentanoic acid participates in various chemical reactions typical for amino acids:
The specific reaction conditions (temperature, time, solvent) must be optimized based on desired outcomes and target applications.
The mechanism of action for 5-(tert-Butoxycarbonylamino)-4,4-difluoro-2-methylpentanoic acid primarily revolves around its role as a building block in peptide synthesis:
Studies have shown that modifications at the fluorine positions can significantly alter pharmacokinetic properties and biological efficacy, making this compound a subject of interest in drug design.
The physical and chemical properties of 5-(tert-Butoxycarbonylamino)-4,4-difluoro-2-methylpentanoic acid include:
These properties influence its handling during synthesis and storage conditions.
5-(tert-Butoxycarbonylamino)-4,4-difluoro-2-methylpentanoic acid finds applications across various scientific fields:
The synthesis of 5-(tert-butoxycarbonylamino)-4,4-difluoro-2-methylpentanoic acid requires precise sequential installation of fluorine atoms and the tert-butoxycarbonyl (Boc) protecting group. A common retrosynthetic approach involves late-stage fluorination of a carbonyl precursor or electrophilic fluorination of an enolate, followed by Boc protection of the amine moiety. A representative multi-step route proceeds as follows [1] [7]:
Table 1: Comparative Fluorination Reagents for Gem-Difluorination
Reagent | Temperature Range | Solvent | Yield Range | Byproduct Formation Risk |
---|---|---|---|---|
Diethylaminosulfur trifluoride (DAST) | -78°C to 0°C | Dichloromethane | 55-70% | High (elimination) |
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor) | 0°C to 25°C | Tetrahydrofuran | 75-85% | Moderate |
N,N-Diethyl-(1,1,2,3,3,3-hexafluoropropyl)amine (Ishikawa reagent) | -40°C to 25°C | 1,2-Dichloroethane | 60-75% | Low |
Critical challenges include the moisture sensitivity of fluorinating agents and the need for anhydrous conditions to prevent hydrolysis. The Boc protection step requires pH control (pH 8-9) to avoid di-Boc formation or racemization at the α-carbon [1] [10].
The stereogenic center at C2 mandates enantioselective methods for pharmaceutical-grade material. Three principal strategies dominate:
Chiral Auxiliary Approach: (S)-4-Phenyl-2-oxazolidinone is condensed with 4-cyano-3-fluorobutanoic acid to form a chiral imide. Diastereoselective alkylation at C2 using methyl iodide and sodium hexamethyldisilazide base in tetrahydrofuran proceeds via a rigid enolate, achieving diastereomeric ratios >95:5. Auxiliary removal (hydrogen peroxide, lithium hydroxide) furnishes the enantiomerically enriched 2-methyl derivative [4] [8].
Organocatalytic Asymmetric Fluorination: Proline-derived catalysts enable direct enantioselective fluorination of β-keto esters. For example, the Cinchona alkaloid catalyst O-trimethylsilylquinidine promotes electrophilic fluorination of 5-(N-Boc-amino)-2-methyl-3-oxopentanoate using N-fluorobenzenesulfonimide, achieving enantiomeric excesses of 88-92%. Subsequent diastereoselective gem-difluorination (DAST) retains stereochemical integrity at C2 [3] [4] [8].
Biocatalytic Desymmetrization: Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze the prochiral diethyl ester of 4-(N-Boc-amino)-2-methylglutarate. Kinetic resolution provides the monoacid with enantiomeric excess >98% and 45% theoretical yield. Fluorination then targets the single carbonyl group [4].
Enantioselective hydrogenation of dehydroamino acid intermediates offers industrial scalability. A key route employs (Z)-2-(N-acetyl)-5-(N-Boc-amino)-4,4-difluoro-2-pentenoic acid:
Table 2: Hydrogenation Catalysts for Enamide Reduction
Catalyst System | Substrate Type | Conditions | Enantiomeric Excess | Yield |
---|---|---|---|---|
Rh-(R,R)-Et-DuPhos | (Z)-β-Aryl enamide | MeOH, 50 bar H₂, 25°C | 97% | >99% |
Ru-(S)-XylBINAP/(S)-DAIPEN | (Z)-β,β-Dialkyl enamide | iPrOH, 20 bar H₂, 50°C | 96% | 95% |
Ni(OAc)₂/(R,R)-Salen-Type Diamine | Racemic β-keto ester | Ethanol, HCO₂NH₄, 55°C | 91.9% | 92% |
The introduction of gem-difluoride groups adjacent to quaternary centers (C2-methyl) poses significant steric and electronic challenges:
These methodologies collectively address the synthetic intricacies of 5-(tert-butoxycarbonylamino)-4,4-difluoro-2-methylpentanoic acid, balancing stereocontrol, functional group tolerance, and scalability for pharmaceutical applications.
CAS No.: 11033-22-0
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5